2,4,6-Trifluoropyridine-3-carboxylic acid
Overview
Description
2,4,6-Trifluoropyridine-3-carboxylic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the pyridine ring significantly alters the compound’s reactivity and stability, making it an important building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoropyridine-3-carboxylic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms replace hydrogen or other substituents on the pyridine ring. This can be achieved using reagents such as sodium fluoride or potassium fluoride under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorinating agents and catalysts is common in industrial settings to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: Fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce oxidized or reduced derivatives of the original compound .
Scientific Research Applications
2,4,6-Trifluoropyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Trifluoropyridine-4-carboxylic acid
- 2,3,5-Trifluoropyridine-4-carboxylic acid
- 2,3-Difluoropyridine-4-carboxylic acid
- 3,5-Difluoropyridine-2-carboxylic acid
Uniqueness
2,4,6-Trifluoropyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This arrangement significantly influences its chemical reactivity and stability, distinguishing it from other fluorinated pyridine derivatives. The compound’s unique properties make it particularly valuable in applications requiring high reactivity and stability .
Properties
IUPAC Name |
2,4,6-trifluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQKEZPTKZOROJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-14-9 | |
Record name | 2,4,6-trifluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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